Lasiocarpine is primarily sourced from plants such as Heliotropium europaeum and Senecio spp., which are known to produce a variety of pyrrolizidine alkaloids. These plants are often found in temperate regions and are used in traditional medicine, although their alkaloid content poses health risks when consumed.
Lasiocarpine falls under the category of pyrrolizidine alkaloids, which are a large group of naturally occurring compounds characterized by a bicyclic structure containing a pyrrolizidine ring. These compounds are further classified based on their structural variations and biological activities.
The synthesis of lasiocarpine hydrochloride can be achieved through various chemical methods, typically involving the extraction from plant sources or synthetic organic chemistry techniques.
The extraction efficiency can be influenced by factors such as solvent choice, extraction time, and temperature. For instance, using polar solvents may enhance the yield of lasiocarpine from plant matrices.
Lasiocarpine hydrochloride has a complex molecular structure characterized by its bicyclic framework. The molecular formula is with a molecular weight of approximately 244.34 g/mol.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and interactions.
Lasiocarpine hydrochloride undergoes several chemical reactions that are significant for its biological activity:
The reactivity of lasiocarpine is influenced by its structural features, particularly the electron-rich nitrogen atom in the pyrrolizidine ring, making it susceptible to electrophilic attack.
The mechanism of action of lasiocarpine hydrochloride primarily involves its interaction with cellular macromolecules:
Studies have demonstrated that exposure to lasiocarpine leads to significant inhibition of DNA synthesis in cultured liver cells, highlighting its potential as a genotoxic agent .
Lasiocarpine hydrochloride is primarily studied for its toxicological properties:
The primary hepatotoxicity of lasiocarpine hydrochloride stems from cytochrome P450 (CYP)-driven dehydrogenation. CYP3A4 is the dominant isoform responsible for metabolizing lasiocarpine into dehydrolasiocarpine, a highly reactive pyrrolic ester (didehydropyrrolizidine, DHP). This electrophilic intermediate features a resonance-stabilized pyrrole ring capable of forming adducts with cellular nucleophiles like DNA and proteins [3] [8].
The dehydrogenation process initiates with hydroxylation at the C7 or C9 position of the necine base, followed by dehydration. This generates an electrophilic cation that attacks nucleophilic sites in biomolecules, resulting in DNA crosslinks, protein adducts, and ultimately hepatocellular damage. Notably, in vitro studies using human liver microsomes confirm that dehydrolasiocarpine production correlates directly with observed genotoxicity markers [7] [8].
Metabolite Category | Specific Metabolites | Biological Significance | Detection Method |
---|---|---|---|
Primary Pyrrolic Metabolite | Dehydrolasiocarpine | DNA/protein adduction; direct hepatotoxin | HR-LC/MS (m/z 410.18) |
Oxygenation Products | 7-Hydroxylasiocarpine, Epoxides | Detoxification intermediates | Q-TOF-MS/MS |
N-Oxides | Lasiocarpine N-oxide | Detoxification product (renal excretion) | LTQ-Orbitrap MS |
Necic Acid Modifications | Demethylated, Dealkylated necic acid derivatives | Variable toxicity | UHPLC-HRMS |
Metabolite profiling reveals lasiocarpine generates up to 48 distinct metabolites in mammalian hepatic systems, with dehydrogenation products constituting the most toxicologically significant fraction. Human liver microsomes produce substantially lower quantities of reactive DHP metabolites compared to rat microsomes, suggesting intrinsic species-specific resistance mechanisms [7].
Carboxylesterases (CES) critically modulate lasiocarpine toxicity through competing hydrolytic pathways. These enzymes primarily catalyze detoxification via ester bond cleavage, releasing necine bases (retronecine) and necic acids (angelyl and hydroxymethylacrylic acids). Human CES1 (hepatic) and CES2 (gastrointestinal/hepatic) are the predominant isoforms involved [9]. Paradoxically, partial hydrolysis can generate monoester intermediates (e.g., desmethylheliotridine) exhibiting comparable or enhanced toxicity relative to the parent diester. Experimental evidence demonstrates that:
Isoform | Tissue Localization | Primary Function | Effect of Inhibition |
---|---|---|---|
CES1 | Liver cytosol | Hydrolysis of acetyl groups | Minor toxicity increase |
CES2 | Liver/Intestinal mucosa | Hydrolysis of carbonyl esters | Marked toxicity increase (↑pyrrole formation) |
Unspecific CES | Multiple tissues | Broad-spectrum hydrolysis | Moderate toxicity increase (BNPP-sensitive) |
The "toxification vs. detoxification" balance hinges on substrate specificity, enzyme localization, and the structural stability of hydrolysis products. CES2 emerges as a key detoxification enzyme whose inhibition exacerbates lasiocarpine-induced cellular damage [1] [9].
Glutathione (GSH) conjugation represents the dominant cellular defense against lasiocarpine-derived pyrrolic metabolites. The electrophilic DHP rapidly binds GSH via sulfhydryl nucleophilic attack, forming 7-GSH-DHP and 7,9-diGSH-DHP conjugates. These are subsequently processed to mercapturic acids (N-acetylcysteine conjugates) for renal excretion [6] [10]. Key dynamics include:
Despite being a detoxification route, certain GSH-DHP adducts retain residual reactivity, potentially contributing to DNA adduct formation and latent genotoxicity [8].
Significant interspecies variations in lasiocarpine metabolism dictate differential toxic susceptibility:
These metabolic disparities underscore the challenges in extrapolating preclinical toxicity data and highlight the need for human-relevant in vitro models when assessing PA risks.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7